molecular formula C15H12ClNS B11565972 1-(4-Chlorophenyl)-1,4-dihydroisoquinoline-3-thiol

1-(4-Chlorophenyl)-1,4-dihydroisoquinoline-3-thiol

Cat. No.: B11565972
M. Wt: 273.8 g/mol
InChI Key: IFBQTHVUDONCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzhydryl)piperazine , is a chemical compound with the molecular formula C17H19ClN2. It belongs to the phenylpiperazine class and exhibits slightly psychedelic effects . The compound is a colorless liquid with a strong aromatic odor at room temperature.

Preparation Methods

Synthetic Routes:: The synthesis of 1-(4-Chlorophenyl)-1,4-dihydroisoquinoline-3-thiol involves the following steps:

    Chlorination of Toluene: First, toluene undergoes chlorination to form para-chlorotoluene.

    Oxidation Reaction: The para-chlorotoluene is then oxidized to yield 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone.

    Thiolation: Finally, the thiol group is introduced to the ketone, resulting in the target compound.

Industrial Production:: The industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1,4-dihydroisoquinoline-3-thiol can participate in various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The chlorine atom can undergo substitution reactions. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and thiolating agents (such as sodium hydrosulfide).

Major products formed:

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-1,4-dihydroisoquinoline-3-thiol finds applications in:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1,4-dihydroisoquinoline-3-thiol stands out due to its unique structure. Similar compounds include para-chlorophenylpiperazine (pCPP), which shares some chemical features but differs in its effects .

Properties

Molecular Formula

C15H12ClNS

Molecular Weight

273.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,4-dihydro-1H-isoquinoline-3-thione

InChI

InChI=1S/C15H12ClNS/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18)

InChI Key

IFBQTHVUDONCPV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(NC1=S)C3=CC=C(C=C3)Cl

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.